molecular formula C20H21FN6O4 B2691363 ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 852450-22-7

ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2691363
CAS RN: 852450-22-7
M. Wt: 428.424
InChI Key: LRGYEQUHZBZNED-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The yield was 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 91–92°C . The yield was 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C .

Scientific Research Applications

Catalytic Protodeboronation

Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach.

Application: The catalytic protodeboronation of pinacol boronic esters allows for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this hydromethylation sequence. Notably, this method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Biginelli Reaction Catalyst: Hf(OTf)₄

Overview: Hafnium(IV) triflate (Hf(OTf)₄) has emerged as a potent catalyst for the “one-pot, three-component” Biginelli reaction. This reaction is a key step in the synthesis of substituted 3,4-dihydropyrimidin-2(1H)-ones.

Application: Hf(OTf)₄ facilitates the efficient synthesis of substituted 3,4-dihydropyrimidin-2(1H)-ones, which have pharmaceutical relevance and find applications in drug discovery and development .

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

ethyl 4-[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O4/c1-2-31-20(30)25-9-7-24(8-10-25)17(28)12-26-13-22-18-16(19(26)29)11-23-27(18)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGYEQUHZBZNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate

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